2-Acetamido-3-methyl-3-sulfanylpentanoic acid
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Overview
Description
2-Acetamido-3-methyl-3-sulfanylpentanoic acid is an organic compound with the molecular formula C8H15NO3S It is a derivative of isoleucine, an essential amino acid, and contains an acetamido group, a methyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-methyl-3-sulfanylpentanoic acid typically involves the acylation of 3-methyl-3-sulfanylpentanoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-3-methyl-3-sulfanylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetamido-3-methyl-3-sulfanylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying the behavior of sulfur-containing amino acids.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Acetamido-3-methyl-3-sulfanylpentanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-3-methylbutanoic acid: Lacks the sulfanyl group.
3-Methyl-3-sulfanylpentanoic acid: Lacks the acetamido group.
2-Acetamido-3-methyl-3-hydroxypentanoic acid: Contains a hydroxyl group instead of a sulfanyl group.
Uniqueness
2-Acetamido-3-methyl-3-sulfanylpentanoic acid is unique due to the presence of both an acetamido group and a sulfanyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
6940-61-0 |
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Molecular Formula |
C8H15NO3S |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
2-acetamido-3-methyl-3-sulfanylpentanoic acid |
InChI |
InChI=1S/C8H15NO3S/c1-4-8(3,13)6(7(11)12)9-5(2)10/h6,13H,4H2,1-3H3,(H,9,10)(H,11,12) |
InChI Key |
CQDYZFQNPRLEAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(C(=O)O)NC(=O)C)S |
Origin of Product |
United States |
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